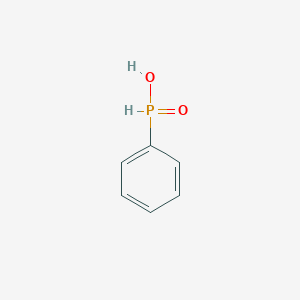

phenylphosphinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCHBQKMVKNBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-48-2 | |

| Record name | Phenylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Phenylphosphinic Acid: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

Phenylphosphinic acid (PPA) represents a pivotal organophosphorus scaffold in modern drug discovery. Unlike its fully oxidized counterpart (phenylphosphonic acid), PPA retains a reactive P–H bond, conferring unique reactivity that allows for direct phosphorus-carbon (P–C) bond formation. This guide analyzes the structural dynamics, reactivity profiles, and application of PPA as a bioisostere and transition-state analogue in pharmaceutical synthesis.

Fundamental Chemical Architecture

Structural Dynamics and Tautomerism

The reactivity of this compound is governed by a prototropic tautomeric equilibrium.[1] While the pentacoordinate

-

Dominant Form (P(V)):

– Characterized by a strong P=O bond and a chemically distinct P–H bond. -

Reactive Minor Form (P(III)):

– Contains a lone pair on phosphorus, enabling coordination chemistry and nucleophilic attacks.

This equilibrium is solvent-dependent and critical for catalytic cycles where the P–H bond must be activated.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the subsequent activation pathways available to the PPA scaffold.

Figure 1: Prototropic tautomerism of this compound driving its dual reactivity profile.

Physicochemical Profile

Understanding the physical constants of PPA is essential for process optimization, particularly regarding solubility and acidity in aqueous vs. organic media.

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | This compound | Standard nomenclature for regulatory filing. |

| CAS Number | 1779-48-2 | Unique identifier for sourcing.[2] |

| Molecular Formula | Basis for stoichiometry calculations. | |

| Molecular Weight | 142.09 g/mol | - |

| Physical State | White crystalline powder | Hygroscopic nature requires dry storage. |

| Melting Point | 83–85 °C | Low MP facilitates melt-phase reactions. |

| Acidity (pKa) | 1.65 ± 0.10 | Stronger acid than carboxylic analogues; affects buffer selection. |

| Solubility | High in | Dictates extraction solvents (typically DCM or EtOAc). |

| P–H Bond Energy | ~340 kJ/mol | Weaker than C–H, allowing radical abstraction. |

Synthetic Utility & Mechanisms[1]

P–H Bond Activation Strategies

The P–H bond is the functional handle of PPA. It can be activated via two primary mechanisms:

-

Radical Activation: Using initiators like AIBN or peroxides to generate a phosphorus-centered radical, which adds to alkenes (anti-Markovnikov).

-

Base-Catalyzed Activation: Deprotonation creates a phosphinite anion that acts as a nucleophile in Michael additions or Pd-catalyzed cross-couplings (Hirao reaction).

Mechanism: Palladium-Catalyzed P–C Bond Formation

One of the most valuable reactions for drug development is the cross-coupling of PPA with aryl halides to form unsymmetrical phosphinates.

Figure 2: Catalytic cycle for the Pd-catalyzed arylation of this compound.

Applications in Drug Development[1][5][6]

Bioisosteres of Carboxylic Acids

PPA derivatives are tetrahedral, unlike the planar carboxylic acid group. This geometry allows them to mimic the transition state of peptide hydrolysis, making them potent inhibitors of:

-

Metalloproteases: The phosphoryl oxygen coordinates with the active site metal (e.g., Zinc).

-

Amino Acid Analogues:

-aminophosphinic acids serve as non-hydrolyzable analogues of amino acids, used in probing receptor affinity.

Precursors for GABA Analogues

PPA is a key starting material for the synthesis of P-containing analogues of GABA (gamma-aminobutyric acid), which function as

Experimental Protocol: Synthesis of this compound Esters via Michael Addition

Objective: Synthesize a functionalized phosphinate ester using base-catalyzed addition of PPA to an acrylate. This reaction demonstrates the nucleophilic utility of the PPA scaffold.

Reagents & Equipment

-

Substrate: this compound (10 mmol, 1.42 g)

-

Electrophile: Methyl Acrylate (12 mmol, 1.03 g)

-

Base/Catalyst: Sodium Ethoxide (0.5 mmol) or DBU

-

Solvent: Anhydrous Ethanol (20 mL)

-

Equipment: 50 mL Round Bottom Flask, Reflux Condenser,

line.

Step-by-Step Methodology

-

Preparation: In a flame-dried flask under

, dissolve this compound in anhydrous ethanol. -

Activation: Add the base catalyst (Sodium Ethoxide) at room temperature. Stir for 10 minutes to ensure deprotonation/equilibrium shift.

-

Addition: Dropwise add Methyl Acrylate over 15 minutes. The reaction is exothermic; monitor temperature.

-

Reaction: Heat the mixture to mild reflux (60°C) for 3–4 hours. Monitor progress via TLC (SiO2, MeOH:DCM 1:9) or

NMR (shift from ~25 ppm to ~40 ppm). -

Workup:

-

Cool to Room Temperature.[3]

-

Concentrate in vacuo to remove ethanol.

-

Redissolve residue in DCM (30 mL) and wash with 1M HCl (to remove base) followed by Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Workflow Visualization

Figure 3: Experimental workflow for the base-catalyzed Michael addition of PPA.

Safety & Handling (MSDS Summary)

PPA is classified as Corrosive (Category 1B) . Strict adherence to safety protocols is non-negotiable.

-

Hazards: Causes severe skin burns and eye damage (H314).[4][5][6] Harmful if swallowed (H302).[4][5][7]

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) if possible, as it is hygroscopic and can oxidize slowly over time to phenylphosphonic acid.

-

Disposal: Neutralize with sodium bicarbonate solution before disposal into aqueous waste streams, in accordance with local environmental regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15295, Phenylphosphonic Acid. Retrieved from [Link]

-

Han, L. B., & Zhao, C. Q. (2005). Stereospecific addition of H-P bond to alkenes: a simple method for the preparation of (R(P))-phenylphosphinates.[8] The Journal of Organic Chemistry. Retrieved from [Link]

-

Kraszewski, A., et al. (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylphosphonous acid [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Phenylphosphonic Acid | C6H7O3P | CID 15295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Phenylphosphinic Acid from Phenylphosphine

This guide provides a comprehensive technical overview for the synthesis of phenylphosphinic acid, a crucial organophosphorus compound, via the controlled oxidation of phenylphosphine. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and emphasizes the critical safety and handling considerations inherent to the process.

Strategic Overview: The Significance of this compound and its Synthesis

This compound (PPA), also known as phenylphosphonous acid, is a versatile organophosphorus intermediate. Its structure, featuring a phenyl group and a reactive P-H bond, makes it a valuable precursor in the synthesis of a wide array of compounds, including catalysts, pharmaceutical intermediates, and flame-retardant materials[1]. The direct synthesis from phenylphosphine is a fundamental transformation in organophosphorus chemistry.

The core of this synthesis lies in the selective oxidation of the phosphorus (III) center in phenylphosphine (C₆H₅PH₂) to the phosphorus (V) state in this compound (C₆H₅P(H)(O)OH). The primary challenge and the focus of this guide is achieving this transformation with high fidelity, preventing over-oxidation to the thermodynamically stable phenylphosphonic acid (C₆H₅P(O)(OH)₂). This requires meticulous control over reaction conditions and a deep understanding of the reactivity of the starting materials.

The Chemistry of Controlled Oxidation

The conversion of a primary phosphine to a phosphinic acid is an oxidative process that must be carefully managed. Phenylphosphine is highly susceptible to oxidation and is known to be pyrophoric, meaning it can ignite spontaneously upon contact with air[2][3][4].

Causality Behind Experimental Choices:

-

Inert Atmosphere: The extreme air sensitivity of phenylphosphine mandates that all handling and reactions be performed under an inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques[2]. This is not merely a suggestion but a critical safety and procedural requirement to prevent uncontrolled oxidation and potential fire.

-

Choice of Oxidant: While atmospheric oxygen can oxidize phenylphosphine, the reaction is difficult to control and often yields a mixture of products[5]. A more reliable approach involves the use of a controlled oxidizing agent. Hydrogen peroxide (H₂O₂) is a preferred reagent due to its efficacy and the benign nature of its byproduct (water). Other oxidants like peroxyacids can also be employed[1].

-

Temperature Control: The oxidation of phenylphosphine is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) using an ice bath is crucial to dissipate heat, slow the reaction rate, and enhance selectivity towards the desired phosphinic acid product.

The overall reaction can be summarized as follows:

C₆H₅PH₂ + H₂O₂ → C₆H₅P(H)(O)OH + H₂O

A Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on strict adherence to safety and procedural steps, culminating in a product that can be validated through standard analytical techniques.

3.1. Critical Safety Precautions:

-

Phenylphosphine: This reagent is highly toxic, corrosive, pyrophoric, and has an intensely unpleasant odor[3][4][6]. It must be handled exclusively in a well-ventilated fume hood under an inert atmosphere. Full personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.

-

Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.

3.2. Materials and Apparatus:

| Reagent/Apparatus | Specification |

| Phenylphosphine | >98% Purity |

| Hydrogen Peroxide | 30% w/w aqueous solution |

| Deionized Water | |

| Sodium Bisulfite | Saturated aqueous solution |

| Three-neck round-bottom flask | 250 mL, with appropriate ground glass joints |

| Dropping funnel | 50 mL, pressure-equalizing |

| Condenser | Allihn or Liebig |

| Magnetic stirrer and stir bar | |

| Schlenk line or Glovebox | For maintaining an inert atmosphere |

| Ice bath | |

| Rotary evaporator | For solvent removal |

3.3. Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a gas inlet connected to the Schlenk line. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to remove all traces of oxygen.

-

Reagent Charging: Under a positive pressure of inert gas, carefully transfer 11.0 g (0.1 mol) of phenylphosphine into the reaction flask. Add 50 mL of deionized water to act as the solvent.

-

Initiating Reaction Conditions: Cool the vigorously stirred phenylphosphine/water mixture to 0-5 °C using an ice bath.

-

Controlled Oxidation: Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the dropping funnel. Add the H₂O₂ dropwise to the reaction mixture over a period of 60-90 minutes. Crucial Insight: The rate of addition is the primary control parameter. A rapid addition will cause a dangerous exotherm and lead to the formation of undesired byproducts.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Re-cool the flask in an ice bath. Cautiously add a saturated solution of sodium bisulfite dropwise until a test with potassium iodide-starch paper indicates no remaining peroxide.

-

Isolation: Remove the water under reduced pressure using a rotary evaporator. The crude product will remain as a solid.

-

Purification: The most effective purification method is recrystallization. Dissolve the crude solid in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white, crystalline solid by vacuum filtration and dry under vacuum[7].

3.4. Product Characterization and Validation:

The identity and purity of the synthesized this compound must be confirmed.

| Property | Expected Value |

| Appearance | White crystalline solid[7] |

| Molecular Formula | C₆H₇O₂P |

| Molecular Weight | 142.09 g/mol |

| Melting Point | 83-85 °C[7] |

| Solubility | Soluble in water (7.7 g/100 mL at 25 °C)[7] |

| ³¹P NMR (in D₂O) | ~ +15 to +25 ppm (doublet due to P-H coupling) |

| ¹H NMR (in D₂O) | ~ 7.4-7.8 ppm (m, 5H, Ar-H), ~7.0 ppm (d, 1H, P-H) |

A sharp melting point within the specified range and characteristic NMR spectra confirm the successful synthesis of a pure product.

Alternative Synthetic Pathway: Hydrolysis of Dichlorophenylphosphine

For industrial-scale production, an alternative route starting from dichlorophenylphosphine (DCPP) is often employed[1][8]. This method avoids the direct handling of the highly hazardous phenylphosphine. The reaction involves the controlled hydrolysis of DCPP:

C₆H₅PCl₂ + 2 H₂O → C₆H₅P(H)(O)OH + 2 HCl

This reaction is also highly exothermic and produces hydrochloric acid as a byproduct, requiring careful management and neutralization steps. While this method is common, the direct oxidation of phenylphosphine remains a valuable and instructive laboratory-scale synthesis.

Conclusion

The synthesis of this compound from phenylphosphine is a classic yet challenging transformation that serves as an excellent case study in controlled chemical reactions. Success hinges on a foundational respect for the hazards of the starting materials, demonstrated through the rigorous application of an inert atmosphere and precise temperature control. The protocol detailed herein provides a robust and verifiable pathway for producing high-purity this compound, a key building block for further innovation in chemistry and drug development.

References

- Vertex AI Search. (n.d.). This compound 1779-48-2 wiki. Retrieved February 5, 2026.

- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.

-

ACS Publications. (n.d.). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of hydroxymethylthis compound. Retrieved February 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenylphosphonic acid. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Optimisation of reaction conditions for oxidation of primary phosphines.... Retrieved February 5, 2026, from [Link]

-

Sciencemadness.org. (2016, March 1). Disproportionation of this compound: OTC triphenylphosphine?. Retrieved February 5, 2026, from [Link]

-

Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.

-

MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2016, November 14). How quickly does phenylphosphine oxidize in air?. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylphosphine. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved February 5, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 23). Phenylphosphine - SAFETY DATA SHEET. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. Retrieved February 5, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic and phosphorous acids.... Retrieved February 5, 2026, from [Link]

-

BYJU'S. (n.d.). Preparation of Triphenylphosphine – Ph3P. Retrieved February 5, 2026, from [Link]

-

NJ.gov. (n.d.). Common Name: PHENYLPHOSPHINE HAZARD SUMMARY. Retrieved February 5, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Phenylphosphine - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

- 7. This compound | 1779-48-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of Phenylphosphinic Acid

Executive Summary

Phenylphosphinic acid (PPA) is an organophosphorus compound of significant interest in catalysis, organic synthesis, and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective application, enabling precise control over reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, grounded in its fundamental physicochemical properties. While quantitative data is available for water, a significant gap exists in the literature for many common organic solvents.

Consequently, this document moves beyond a simple data summary to equip researchers with the predictive logic and robust, self-validating experimental protocols necessary to determine solubility in their specific solvent systems. We will explore the molecular basis for PPA's solubility, present established qualitative and quantitative data, and provide detailed, field-proven methodologies for both classification and precise measurement.

Molecular Profile and Solubility Predictions

The solubility of a compound is dictated by its molecular structure. In this compound, the interplay between its nonpolar aromatic ring and its highly polar phosphinic acid group governs its interactions with different solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₇O₂P

-

Molecular Weight: 142.09 g/mol

-

Structure: A tetrahedral phosphorus atom bonded to a phenyl group, two oxygen atoms (one via a double bond, one as a hydroxyl group), and one hydrogen atom.

This amphiphilic nature—possessing both hydrophobic (phenyl ring) and hydrophilic (phosphinic acid group) regions—suggests a nuanced solubility profile. The phosphinic acid moiety is capable of strong hydrogen bonding, both as a donor (from the -OH group) and an acceptor (at the P=O oxygen).

Figure 1: Key structural regions of this compound.

Predicted Solubility Behavior (Based on "Like Dissolves Like"):

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The phosphinic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. Solubility is likely to be moderate due to the counteracting influence of the nonpolar phenyl ring.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): Expected to have some solubility. These solvents can act as hydrogen bond acceptors (at the P=O group) but cannot donate hydrogen bonds. Solubility is predicted to be less than in protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to be poorly soluble. The primary interactions would be weak van der Waals forces between the phenyl ring and the solvent, which are insufficient to overcome the strong intermolecular hydrogen bonding between PPA molecules in the solid state.

Current State of Knowledge: A Critical Data Review

Publicly available, precise solubility data for this compound is limited. The table below summarizes the current, verified information, highlighting the existing data gaps that necessitate empirical determination for most laboratory applications.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Source |

| Water | Polar Protic | 25 | 7.7 g / 100 mL | Quantitative | [1][2][3] |

| Water | Polar Protic | 24.64 - 39.69 | Data Measured | Quantitative (Data not in abstract) | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | Slightly Soluble | Qualitative | [1][2] |

| Diethyl Ether (Et₂O) | Polar Aprotic | Hot | Soluble (for recrystallization) | Qualitative | [2][3] |

| Benzene | Nonpolar Aromatic | Hot | Soluble (for recrystallization) | Qualitative | [2][3] |

| Methanol (as co-solvent) | Polar Protic | 40 & 50 | Enhances solubility in SCCO₂ | Quantitative (in mixture) | [6] |

The ability to recrystallize PPA from hot diethyl ether and benzene confirms significant solubility at elevated temperatures in these solvents, with lower solubility upon cooling—a critical insight for purification protocol design.[2][3]

Leveraging pH for Aqueous Solubility Control

The strongly acidic nature of the phosphinic acid group (pKa ≈ 2.1) is the most powerful tool for controlling its aqueous solubility.[1][2] In basic solutions, PPA is deprotonated to form the phenylphosphinate anion, a highly polar salt that is vastly more soluble in water than the neutral acid.

R-PO(OH)H + OH⁻ ⇌ R-PO(O⁻)H + H₂O (Neutral Acid, Moderately Soluble) ⇌ (Anionic Salt, Highly Soluble)

This equilibrium is fundamental to extraction and purification workflows. PPA can be drawn from an organic layer into an aqueous basic solution (e.g., 5% NaOH or even 5% NaHCO₃, given its strong acidity) and can then be recovered by re-acidifying the aqueous layer to precipitate the neutral, less soluble form.

Figure 2: pH-dependent equilibrium of this compound.

A Self-Validating Protocol for Solubility Determination

Given the data gaps, any robust research program must rely on empirical solubility determination. The following workflow provides a self-validating system for both rapid classification and precise quantitative measurement.

Figure 3: Workflow for empirical solubility determination.

Part A: Rapid Qualitative Solubility Classification

This procedure quickly categorizes solubility, guiding solvent selection for reactions or further quantitative analysis.

Methodology:

-

Preparation: Into a small test tube or vial, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the test solvent in portions.

-

Agitation: Vigorously shake or vortex the vial for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the mixture.

-

Soluble: A clear, homogeneous solution forms with no visible solid particles.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid material remains largely unchanged.

-

-

Causality Check: This method provides a rapid assessment based on a solute:solvent ratio of roughly 3.3 g / 100 mL. If the substance dissolves, its solubility is at least this high. This is a standard preliminary test in pharmaceutical development.

Part B: Precise Quantitative Measurement (Isothermal Equilibrium Method)

This protocol determines the thermodynamic solubility limit at a specific temperature.

Methodology:

-

System Preparation (The "Why"): Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container. Using excess solid is critical to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.

-

Equilibration (The "Why"): Seal the container and agitate it (e.g., using a magnetic stirrer or shaker bath) at a precisely controlled constant temperature for an extended period (typically 24-48 hours). This ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation (The "Why"): Allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This must be done carefully to avoid including any solid particles. Methods include:

-

Centrifugation: Pellet the excess solid and carefully decant the supernatant.

-

Filtration: Use a syringe filter (ensure the filter material is compatible with the solvent) to draw the saturated solution.

-

Crucial Control: This step should ideally be performed at the equilibration temperature to prevent premature crystallization or further dissolution.

-

-

Quantification (The "Why"): Accurately determine the concentration of PPA in a known volume or mass of the supernatant.

-

Gravimetric Method: Transfer a precise volume or mass of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The difference in mass gives the amount of dissolved PPA. This method is simple and effective for non-volatile solutes.

-

Chromatographic Method (e.g., HPLC): Dilute a known volume of the saturated solution and analyze it by a validated HPLC method with a calibration curve. This is highly accurate and preferred for complex mixtures or when high precision is required.

-

-

Calculation: Express the solubility in standard units, such as g/100 mL or mol/L.

Safety and Handling for Solubility Experiments

This compound is a hazardous substance requiring careful handling to mitigate risks during solubility determination.

-

Primary Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Conduct all experiments, especially those involving heating or solvent evaporation, within a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Handling: Avoid creating dust. Use a powder funnel when transferring the solid. Have appropriate spill cleanup materials readily available.

-

Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations for corrosive chemical waste.

Conclusion

The solubility of this compound is dominated by its strong polar phosphinic acid group and its nonpolar phenyl ring. While its solubility in water is well-documented (7.7 g/100 mL at 25°C), there is a notable lack of quantitative data for common organic laboratory solvents. Its strongly acidic nature allows for a dramatic increase in aqueous solubility at high pH. For researchers in drug development and chemical synthesis, the most reliable path forward is the empirical determination of solubility using the robust, self-validating protocols detailed in this guide. This approach ensures that process parameters are based on accurate, application-specific data rather than theoretical predictions alone.

References

-

Jana, A. K., & De, S. (2010). Solubility of this compound in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior. Journal of Chemical & Engineering Data, 55(7), 2533–2536. [Link]

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Solubilities of this compound, Hydroxymethylthis compound, p-Methoxythis compound, p-Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri(p-methoxyphenyl)phosphine, and Tri(p-methoxyphenyl)phosphine Oxide in Selected Solvents. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Solubilities of Dithis compound in Selected Solvents. Retrieved February 5, 2026, from [Link]

- University Handout. (n.d.). Recrystallization 2. Retrieved February 5, 2026, from a general university chemistry lab manual source.

-

EnzymeCode. (2025). The solubility of phosphoric acid in different solvents. Retrieved February 5, 2026, from [Link]

- University Handout. (n.d.). Recrystallization. Retrieved February 5, 2026, from a general university chemistry lab manual source.

- University Handout. (n.d.). Recrystallization-1.pdf. Retrieved February 5, 2026, from a general university chemistry lab manual source.

- University Handout. (2023). Solubility of Organic Compounds. Retrieved February 5, 2026, from a general university chemistry lab manual source.

Sources

Thermal Stability and Decomposition of Phenylphosphinic Acid: A Mechanistic & Operational Guide

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Phenylphosphinic Acid

Executive Summary

This compound (PPA, CAS: 1779-48-2) is a critical organophosphorus intermediate used in the synthesis of flame retardants, peptide mimetics, and as a ligand in catalysis. While structurally robust at ambient temperatures, PPA exhibits a complex thermal decomposition profile characterized by disproportionation rather than simple bond homolysis.

This guide analyzes the thermal lability of the P-H bond in PPA, detailing the transition from stable solid to reactive melt and the eventual evolution of pyrophoric phenylphosphine. It provides validated protocols for thermal analysis (TGA/DSC) and safety frameworks for handling high-temperature PPA processes.

Physical & Thermal Profile[1][2][3][4][5][6][7]

Understanding the baseline physical properties is essential for distinguishing between phase changes (melting) and chemical degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | P(V) tautomer predominates | |

| Molecular Weight | 142.09 g/mol | |

| Melting Point | 83–85 °C | Sharp endotherm; stable melt initially |

| Decomposition Onset | ~180–200 °C | Dependent on purity and atmosphere |

| pKa | 1.75 | Stronger acid than acetic acid |

| Solubility | Water, Alcohols | Hygroscopic solid |

| Key Hazard | Phenylphosphine Evolution | Pyrophoric gas formed upon degradation |

Mechanistic Decomposition Pathways[6][7][8][9]

The thermal instability of PPA is driven by the reactivity of the P-H bond. Unlike carboxylic acids, which typically decarboxylate, phosphinic acids undergo disproportionation (self-oxidation/reduction).

The Disproportionation Mechanism

At elevated temperatures (typically

Stoichiometric Equation:

-

Phenylphosphine (

): A volatile, foul-smelling, and potentially pyrophoric liquid/gas (bp ~160°C). -

Phenylphosphonic Acid (

): A stable solid (mp 166°C) that remains in the residue.

Anhydride Formation

Prior to or concurrent with disproportionation, dehydration can occur, leading to the formation of phenylphosphinic anhydrides. This is reversible in the presence of moisture but can alter the decomposition kinetics in anhydrous systems.

Visualization: Disproportionation Pathway

The following diagram illustrates the molecular transformation and the branching of products.[1]

Figure 1: Thermal disproportionation pathway of this compound yielding reduced phosphine and oxidized phosphonic acid.[2]

Experimental Protocols for Stability Analysis

To rigorously define the stability window for a specific batch or formulation of PPA, the following analytical workflow is recommended.

Thermogravimetric Analysis (TGA)

TGA is the primary tool for determining the "safe process window."

-

Instrument: TGA Q500 (or equivalent).

-

Crucible: Alumina (inert) or Platinum (if no reaction with P is suspected, though Alumina is safer).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Use Nitrogen to observe pure disproportionation; Air will oxidize the evolved

immediately. -

Protocol:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

Critical Observation: Look for the first derivative peak (DTG).[3] For PPA, mass loss often begins near 180-200°C due to volatilization of

and water.

-

Differential Scanning Calorimetry (DSC)

DSC distinguishes the melting event from decomposition.

-

Protocol:

-

Cycle 1: Cool to 0°C, Ramp to 100°C (observe melting endotherm at ~84°C).

-

Cycle 2: Ramp to 250°C.

-

Observation: Look for an exotherm onset >180°C, indicative of irreversible decomposition/disproportionation.

-

P-31 NMR Spectroscopy (Decomposition Validation)

If a process excursion occurs, P-31 NMR is the definitive method to quantify degradation.

-

Solvent:

or -

Standard: 85%

(external). -

Chemical Shifts (Approximate):

-

This compound (PPA):

20–25 ppm (doublet, -

Phenylphosphonic Acid:

15–20 ppm (no P-H coupling). -

Phenylphosphine:

-120 to -125 ppm (triplet, usually lost as gas unless trapped).

-

Visualization: Analytical Workflow

Figure 2: Integrated analytical workflow for characterizing PPA thermal stability.

Safety & Handling Framework

The primary risk in heating PPA is the generation of Phenylphosphine (

Hazard Identification

-

Pyrophoricity:

can ignite spontaneously in air at elevated temperatures. -

Toxicity: Analogous to phosphine (

), organophosphines are potent respiratory toxins affecting the CNS and lungs. -

Odor Threshold: Garlic/rotten fish odor is detectable at ppb levels, often before toxic limits are reached, but olfactory fatigue is a risk.

Mitigation Strategies

-

Inert Atmosphere: All high-temperature reactions (>100°C) involving PPA must be performed under a strict Nitrogen or Argon blanket to prevent auto-ignition of evolved phosphines.

-

Scrubbing: Reaction off-gas should be passed through a bleach (sodium hypochlorite) scrubber or a permanganate solution to oxidize any escaping

to benign phosphates. -

Temperature Control: Do not exceed 150°C unless the vessel is designed for pressure and the disproportionation is the intended reaction.

Applications Context

Hirao Cross-Coupling

PPA esters are often generated in situ for Pd-catalyzed cross-coupling. Thermal stability is crucial here; if the reaction temperature is too high, the P-H species may decompose before coupling with the aryl halide, reducing yield and poisoning the catalyst with phosphines.

Flame Retardants

PPA is a precursor to non-halogenated flame retardants. In these applications, the PPA moiety is usually chemically modified (e.g., to a salt or ester) to increase its thermal stability so it survives polymer processing temperatures (often >250°C) and only decomposes during a fire event to promote char formation.

References

-

Mechanism of Phosphinic Acid Disproportionation Gallagher, M. J., et al. "Organophosphorus Intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride." Journal of the Chemical Society C, 1971.

-

Thermal Stability on Metal Surfaces Tsud, N., et al. "Thermal stability and protective properties of phenylphosphonic acid on Cu(111)." Applied Surface Science, 2022.

-

Safety Data & Toxicology Thermo Fisher Scientific. "Safety Data Sheet: this compound." [4]

-

TGA/DSC Methodologies for Polymers/Additives TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA)."

Sources

- 1. Thermal stability and protective properties of phenylphosphonic acid on Cu(111) - Nanomaterials Group [nano.mff.cuni.cz]

- 2. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. fishersci.com [fishersci.com]

Technical Deep Dive: Phenylphosphinic Acid & Derivatives

A Guide to H-Phosphinate Reactivity in Drug Discovery and Materials Science

Part 1: Executive Summary & Chemical Foundation[1]

Phenylphosphinic acid (PPA) is a unique organophosphorus scaffold that sits at the intersection of industrial materials science and high-precision medicinal chemistry. Unlike fully oxidized phosphonic acids (

This guide explores the dual nature of PPA: its role as a robust flame retardant building block (e.g., CEPPA) and its emerging utility as a bioisostere precursor in drug development.

The Engine of Reactivity: Tautomerism

The reactivity of PPA is governed by a tautomeric equilibrium between the stable pentavalent form and the reactive trivalent form. While the equilibrium heavily favors the P(V) oxide, the P(III) species is the active nucleophile in most derivatization reactions.

-

Pentavalent Form (Dominant):

– Stable, acidic ( -

Trivalent Form (Reactive Intermediate):

– Unstable, highly nucleophilic, capable of oxidative addition to transition metals.[1]

Spectroscopic Signature (

-

Chemical Shift: Typically

10–25 ppm (dependent on solvent/pH).[1] -

Coupling: A characteristic large coupling constant (

) of active P-H bonds, typically ranging from 500–600 Hz .[1] This doublet is the primary diagnostic peak for monitoring reaction progress (disappearance indicates P-C bond formation).

Part 2: Core Reactivity & Pathways[1]

The following diagram illustrates the divergent reactivity of the PPA scaffold. The central P-H bond allows for three distinct reaction manifolds: Metal-catalyzed cross-coupling, Michael addition, and Oxidation.[1]

Figure 1: Divergent synthetic pathways for this compound.[1] The P-H bond is the functional handle for all three transformations.

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Arylation (Drug Discovery)

Target: Synthesis of unsymmetrical phosphinates (P-C bond formation). This protocol is adapted from the methodologies developed by Montchamp et al. , utilizing the P(III) tautomer's ability to undergo oxidative addition with Palladium.

Mechanism:

-

Ligand Exchange: Base deprotonates PPA; the P(III) tautomer coordinates to Pd(II).

-

Reductive Elimination: Formation of the P-C bond.

Materials:

-

This compound (1.0 equiv)[1]

-

Aryl Iodide (1.0 equiv)[1]

-

Pd(OAc)

(5 mol%)[1] -

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)[1]

-

N-Methylmorpholine (NMM) (3.0 equiv) or Et

N[1] -

Solvent: Acetonitrile (MeCN) or Toluene.[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine PPA (1.0 mmol), Aryl Iodide (1.0 mmol), Pd(OAc)

(11 mg), and dppf (28 mg). -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add anhydrous MeCN (5 mL) and NMM (330 µL) via syringe. The solution typically turns orange/red.

-

Reaction: Heat the sealed vessel to 80–100 °C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to protonate the phosphinic acid). Extract the aqueous layer with EtOAc (3x).

-

Purification: Dry organic layers over MgSO

, concentrate, and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of CEPPA (Materials Science)

Target: 3-(Hydroxyphenylphosphinyl)propanoic acid (CEPPA). This is a robust Michael Addition used industrially for creating flame-retardant polyesters.[1]

Materials:

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round bottom flask with PPA.

-

Addition: Heat PPA to 80 °C (melt phase). Add Acrylic Acid dropwise over 30 minutes.[1]

-

Note: The reaction is exothermic. Maintain temperature between 100–110 °C during addition.

-

-

Reflux: After addition, raise temperature to 130 °C and stir for 3–4 hours.

-

Workup:

-

Industrial: Excess acrylic acid is distilled off under vacuum.[1] The product solidifies upon cooling.

-

Lab: Recrystallize the crude solid from water or acetic acid.

-

-

Validation:

P NMR should show a singlet around 40–50 ppm (disappearance of P-H coupling).[1]

Part 4: Mechanistic Visualization

The Palladium-catalyzed cycle is complex. The diagram below details the specific steps required to arylate the PPA scaffold.

Figure 2: Catalytic cycle for the Pd-catalyzed arylation of H-phosphinates. Note the critical role of the base in facilitating ligand exchange.

Part 5: Applications & Data[1][7]

Comparative Utility Table

| Derivative Class | Key Reagent | Application Field | Mechanism of Action |

| CEPPA | Acrylic Acid | Flame Retardants | Promotes char formation; acts in condensed phase to shield polymer backbone.[1] |

| GABA Analogues | Pd / Aryl Halides | Neuroscience | Bioisostere for carboxylic acid; binds GABA-B receptors with high affinity.[1] |

| MMP Inhibitors | Aldehydes | Oncology | Transition state analogue mimicking the tetrahedral intermediate of peptide hydrolysis. |

Bioisosterism in Drug Design

In medicinal chemistry, the this compound moiety is often used as a bioisostere for carboxylic acids or phosphate esters.

-

Geometry: The phosphorous center is tetrahedral, unlike the planar carboxylic acid. This allows it to mimic the transition state of amide hydrolysis.

-

Acidity: PPA derivatives (

) are generally more acidic than carboxylic acids (

Part 6: Safety & Handling

-

Corrosivity: PPA is a strong organic acid.[1] It causes severe skin burns and eye damage. Standard PPE (gloves, goggles, face shield) is mandatory.[1]

-

Thermal Stability: While PPA is relatively stable, heating it above 200 °C in the absence of reagents can lead to disproportionation, releasing phosphine gas (

) , which is pyrophoric and highly toxic.[1] -

Waste: Organophosphorus waste must be segregated.[1] Do not mix with strong oxidizing agents (e.g., concentrated

) as the P-H bond can react violently.[1]

References

-

Montchamp, J.-L., & Dumond, Y. R. (2001).[1][7] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511.[1]

-

Han, L.-B., & Tanaka, M. (2004).[1] Palladium-Catalyzed Cross-Coupling Reactions for Phosphorus-Carbon Bond Formation. Chemical Society Reviews, 33, 177-182.[1]

-

ChemicalBook. (2025).[1][8] 3-Hydroxyphenylphosphinyl-propanoic acid (CEPPA) Properties and Synthesis.

-

Organic Chemistry Portal. (2023). Synthesis of Phosphinic Acids.

-

Reich, H. J. (2023).[1][9] 31P NMR Chemical Shifts. University of Wisconsin-Madison.[1]

Sources

- 1. 3-Hydroxyphenylphosphinyl-propanoic acid | 14657-64-8 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Frontiers | Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of poly (lactic acid) composites [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Theoretical Analysis of Phenylphosphinic Acid: Electronic Structure, Spectroscopic Signatures, and Pharmaceutical Relevance

Executive Summary

Phenylphosphinic acid (PPA) represents a critical scaffold in organophosphorus chemistry, serving as a precursor for flame retardants and a bioisostere in peptidomimetic drug design. This technical guide provides a rigorous protocol for the theoretical characterization of PPA. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, we establish a self-consistent framework for predicting its electronic behavior, tautomeric equilibrium, and reactivity profiles. This guide is designed to empower researchers to move beyond black-box calculations toward mechanistically grounded insights.

Computational Framework & Methodology

To ensure scientific integrity and reproducibility, the choice of level of theory must balance computational cost with the accurate retrieval of electronic correlation effects, particularly for the hypervalent phosphorus center.

Level of Theory Selection

For PPA, the B3LYP hybrid functional remains the industry standard for vibrational spectroscopy and geometry optimization due to its effective error cancellation in organic systems. However, for energetic barriers (tautomerism) and non-covalent interactions, M06-2X or

-

Basis Set: A split-valence triple-zeta basis set with diffuse and polarization functions, 6-311++G(d,p) , is mandatory. The polarization functions (d,p) are critical for describing the anisotropic electron distribution around the phosphorus and oxygen atoms, while diffuse functions (++) accurately model the tail of the wavefunction in anionic or hydrogen-bonded states.

Solvation Models

Gas-phase calculations often fail to predict reactivity in biological media. We employ the SMD (Solvation Model based on Density) , which provides superior free energy of solvation (

Computational Workflow Visualization

Figure 1: Standardized computational workflow for the theoretical characterization of PPA. Green nodes indicate post-processing analysis steps.

Geometric & Tautomeric Landscape

PPA exhibits tautomerism between the stable

Tautomeric Equilibrium

The P(V) form is thermodynamically favored by approximately 10–15 kcal/mol due to the strength of the phosphoryl (P=O) bond. However, the P(III) tautomer is the active species in certain metal-catalyzed cross-coupling reactions.

Protocol for Transition State Search:

-

Scan: Perform a relaxed potential energy surface (PES) scan of the H-P-O-H dihedral angle.

-

QST3: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method with the reactant (P-V), product (P-III), and a guess transition structure.

-

IRC: Confirm the transition state connects the correct minima using Intrinsic Reaction Coordinate (IRC) calculations.

Tautomerization Pathway

Figure 2: Tautomeric equilibrium between the dominant P(V) phosphinic acid and the P(III) phosphonous acid forms.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor.

-

HOMO: Typically localized on the phenyl ring

-system and the oxygen lone pairs. High energy implies susceptibility to electrophilic attack. -

LUMO: Often located on the phosphorus center and the phenyl

system, indicating sites for nucleophilic attack.

Key Descriptors:

-

Chemical Hardness (

): -

Electrophilicity Index (

): -

Note:

= Ionization Potential (-HOMO),

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized orbital picture, essential for quantifying hyperconjugation. In PPA, look for the

Spectroscopic Validation

Theoretical data must be calibrated against experimental benchmarks. Below is the validation protocol for vibrational spectroscopy.

Vibrational Assignments (IR/Raman)

Raw DFT frequencies are typically overestimated by 4-5% due to the harmonic approximation. A scaling factor of 0.967 (for B3LYP/6-311++G**) is required to align with experimental FTIR data.

Table 1: Characteristic Vibrational Modes of this compound

| Mode Description | Theoretical Unscaled ( | Scaled ( | Experimental Range ( | Intensity |

| P-H Stretch | ~2450 | ~2370 | 2350 - 2400 | Medium |

| P=O Stretch | ~1250 | ~1210 | 1170 - 1220 | Strong |

| P-Ph Stretch | ~1150 | ~1110 | 1100 - 1150 | Strong |

| P-OH Stretch | ~3600 | ~3480 | 3000 - 3500 (Broad) | Variable |

Self-Validation Check: If the computed P=O stretch deviates by >50

Reactivity & Pharmaceutical Applications[1][2]

Bioisosterism in Drug Design

PPA is a classic bioisostere for the carboxylic acid moiety (-COOH).

-

Structural Similarity: The tetrahedral geometry of the phosphinic group mimics the tetrahedral transition state of peptide hydrolysis.

-

pKa Modulation: PPA is more acidic (pKa ~1.5-2.5) than typical carboxylic acids (pKa ~4-5), altering bioavailability and receptor binding affinity.

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals active sites for drug-receptor interactions.

-

Red Regions (Negative Potential): The phosphoryl oxygen (P=O) is the primary hydrogen bond acceptor.

-

Blue Regions (Positive Potential): The hydroxyl hydrogen and the P-H hydrogen (to a lesser extent) act as donors.

Application: In GABA analogs, replacing the carboxylate with a phosphinic acid group often enhances blood-brain barrier penetration due to altered lipophilicity profiles.

References

-

DFT Benchmarking on Organophosphorus Compounds

-

Source: ResearchGate (2025).[1] "Vibrational Spectra of Phenylphosphonic and Phenylthiophosphonic Acid and their Complete Assignment."

-

-

NBO Analysis & Electronic Structure

- Source: TSI Journals (2022). "Spectroscopic Studies of 3-Furan-2-yl-4-Phenyl-Butyric Acid Compound DFT Method."

-

Tautomerism in Heterocycles & Acids

- Source: PubMed Central (2023). "A density functional theory study of the molecular structure... of 2-(2-mercaptophenyl)-1-azaazulene tautomers."

-

Bioisosterism in Medicinal Chemistry

- Source: PubMed Central (2021).

-

General DFT Methodology for Spectroscopic Properties

- Source: PubMed Central (2022). "Density functional theory - PMC."

Sources

Methodological & Application

Application Note: Phenylphosphinic Acid as a Catalyst in Organic Synthesis

[1]

Abstract

Phenylphosphinic acid (PPA, 1 ) is traditionally viewed as a stoichiometric reagent or a precursor for organophosphorus ligands. However, recent advances in green chemistry have unlocked its potential as a dual-mode catalyst : acting as a mild Brønsted acid in condensation reactions and as a non-toxic radical chain carrier in reductive transformations. This guide details the practical application of PPA as a catalyst for

Introduction: The Dual Nature of this compound

This compound (

-

P(V) Mode (Major Tautomer): Acts as a Brønsted acid (

), capable of activating carbonyls and imines. -

P(III) Mode (Minor Tautomer): Acts as a nucleophile or a radical precursor (phosphinoyl radical), enabling redox chemistry and metal coordination.

Tautomeric Equilibrium

The reactivity of PPA is governed by the shift between the stable phosphinic acid form and the reactive phosphonous acid form.

Figure 1: The P(V) form predominates, but the P(III) form is accessible for nucleophilic attack or radical generation.

Application 1: Brønsted Acid Catalysis in Multicomponent Reactions

One of the most efficient catalytic uses of PPA is in the Kabachnik-Fields reaction , a three-component coupling of an aldehyde, an amine, and a phosphite (or PPA itself) to form

Advantage: PPA acts as both the substrate (providing the P-C bond) and the autocatalyst (activating the imine intermediate), eliminating the need for external Lewis acids or harsh conditions.

Protocol: PPA-Catalyzed Synthesis of -Aminophosphonates

Target: Synthesis of

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

This compound (1.0 - 1.5 equiv)

-

Solvent: Ethanol (or Solvent-Free)

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with the amine (10 mmol) and aldehyde (10 mmol). Stir at room temperature for 15 minutes to allow initial imine formation.

-

Addition: Add this compound (15 mmol) directly to the mixture.

-

Note: If performing solvent-free, the mixture may liquefy due to eutectic formation or exotherm. If using ethanol, add 10 mL EtOH.

-

-

Reaction: Heat the mixture to 60–80 °C for 1–3 hours. Monitor consumption of the aldehyde by TLC (Silica, EtOAc/Hexane).

-

Workup:

-

Cool to room temperature.[1]

-

The product often precipitates. Filter and wash with cold ether.

-

If no precipitate forms, remove solvent under reduced pressure and recrystallize from EtOH/Ether.

-

-

Validation: Confirm structure via

P NMR (typically

Data: Yield Comparison

| Entry | Aldehyde | Amine | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 92 | 1.5 |

| 2 | 4-Cl-Benzaldehyde | Aniline | 88 | 2.0 |

| 3 | Benzaldehyde | Benzylamine | 85 | 2.5 |

| 4 | 4-MeO-Benzaldehyde | 4-Me-Aniline | 90 | 2.0 |

Application 2: Radical Chain Catalysis (The "Green Tin" Alternative)

In drug discovery, removing toxic tin residues (from

Mechanism: Phosphinoyl Radical Cycle

The P–H bond in PPA is weak enough to propagate radical chains but strong enough to be stable on the shelf.

Figure 2: The radical chain propagation relying on the homolytic cleavage of the P-H bond.

Protocol: Radical Dehalogenation of Alkyl Bromides/Iodides

Reagents:

-

Substrate: Alkyl Bromide/Iodide (1.0 equiv)

-

Reagent: this compound (1.2 - 1.5 equiv)

-

Base: Triethylamine (1.5 equiv) – Critical for neutralizing the acid and solubilizing PPA in organic solvents.

-

Initiator: AIBN (0.1 equiv) or V-40.

-

Solvent: Dioxane or Ethanol (reflux).

Step-by-Step Procedure:

-

Preparation: Dissolve PPA (1.5 mmol) and Triethylamine (1.5 mmol) in Dioxane (5 mL). Stir for 10 mins to form the soluble triethylammonium salt.

-

Addition: Add the alkyl halide (1.0 mmol) and AIBN (0.1 mmol).

-

Deoxygenation: Sparge the solution with Argon for 15 minutes to remove oxygen (which quenches P-radicals).

-

Reaction: Heat to reflux (approx. 100 °C) for 2–4 hours.

-

Tip: If the reaction stalls, add a second portion of AIBN (0.05 equiv).

-

-

Workup:

-

Dilute with EtOAc and wash with saturated

(to remove unreacted PPA/phosphonic acid byproducts). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (usually minimal purification needed as phosphorus byproducts are water-soluble).

Comparison: PPA vs. Traditional Reagents

| Feature | Tributyltin Hydride ( | This compound (PPA) |

| Toxicity | High (Neurotoxic, Persistent) | Low (Benign Phosphorus waste) |

| Purification | Difficult (Tin residues stick to products) | Easy (Byproducts are water-soluble) |

| Cost | High | Low |

| State | Liquid (Air sensitive) | Solid (Air stable) |

| Atom Economy | Poor (Huge Sn mass waste) | Better (Lower MW) |

References

-

Kabachnik-Fields Reaction: Keglevich, G., et al.

-aminophosphonates." ResearchGate.[2][3] - Radical Chemistry: Jang, D. O., et al. "this compound as a radical reducing agent." Tetrahedron Letters, 1999.

-

Direct Amidation: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI.

-

Esterification: "Microwaves as Co-Catalysts or as Substitute for Catalysts in Organophosphorus Chemistry." MDPI.

-

General Properties: "this compound Properties and Safety." ChemicalBook.

Phenylphosphonic Acid in Metal Surface Treatment: Application Notes for Advanced Corrosion Inhibition

Abstract

This technical guide provides a comprehensive overview of the application of phenylphosphonic acid (PPA) in metal surface treatment, with a primary focus on its role as a highly effective corrosion inhibitor. We delve into the underlying chemical mechanisms, synergistic interactions with metal ions, and detailed, field-proven protocols for the preparation and application of PPA-based protective treatments. This document is intended for researchers, materials scientists, and chemical engineers seeking to leverage organophosphorus chemistry for advanced metal protection.

Introduction: The Role of Organophosphonates in Surface Science

Metal surface treatment is a critical step in manufacturing across countless industries, designed to improve properties such as appearance, wear resistance, and, most importantly, corrosion resistance.[1] While various methods exist, chemical conversion coatings offer a robust solution by transforming the metal surface into a more stable, non-reactive layer.

Phenylphosphonic acid (C₆H₅PO(OH)₂), an organophosphorus compound, has emerged as a significant agent in this field.[2] Its unique molecular structure, featuring a stable phenyl group and a reactive phosphonate head, allows it to form strong, hydrolytically stable bonds with metal oxide surfaces.[2][3] This interaction creates a dense, protective organophosphate layer that acts as a formidable barrier against corrosive elements. This guide will focus on the most prominent and validated application of PPA: synergistic corrosion inhibition.

Core Application: Synergistic Corrosion Inhibition

One of the most powerful applications of PPA is as a corrosion inhibitor, particularly for mild steel, carbon steel, and galvanized steel in aqueous environments.[2][4] Its efficacy is dramatically amplified when used in combination with divalent metal cations, most notably zinc (Zn²⁺), a phenomenon known as synergism.[5][6]

Mechanism of Synergistic Inhibition: The PPA-Zn²⁺ System

The enhanced protective action of the PPA-Zn²⁺ system is not merely additive; it is a cooperative process that results in a more resilient and durable protective film than either component could form alone.[3][5] The mechanism can be understood through a multi-step electrochemical and chemical process.

-

Anodic and Cathodic Reactions: Metal corrosion is an electrochemical process involving anodic sites (where metal dissolves, e.g., Fe → Fe²⁺ + 2e⁻) and cathodic sites (where oxygen is reduced, e.g., O₂ + 2H₂O + 4e⁻ → 4OH⁻).[3]

-

PPA Adsorption: The phosphonate group (-PO(OH)₂) of the PPA molecule has a strong affinity for the metal surface, adsorbing onto it and forming coordinate bonds.[2]

-

Complex Formation: In the solution, PPA anions, Fe²⁺ ions from the anode, and added Zn²⁺ ions form a complex.[5]

-

Surface Film Precipitation: At the cathodic sites, the local increase in pH (due to OH⁻ production) causes the dissolved PPA-Zn²⁺-Fe²⁺ complex to precipitate, forming a dense, insoluble, and strongly adherent protective film on the metal surface.[5]

-

Barrier and Hydrophobicity: This film acts as a physical barrier, isolating the metal from the corrosive electrolyte. The phenyl group of the PPA molecule contributes to the hydrophobicity and stability of this protective layer, further repelling water and corrosive species.[2]

Diagram: Mechanism of Synergistic Corrosion Inhibition

Caption: Synergistic inhibition by PPA and Zn²⁺ ions.

Quantitative Performance Data

Studies have consistently demonstrated the high inhibition efficiency of PPA-Zn²⁺ formulations. The precise ratio of components is critical, as excessive concentrations of Zn²⁺ can lead to the precipitation of an insoluble PPA-Zn²⁺ complex within the bulk solution rather than on the metal surface, which reduces overall effectiveness.[5]

| Inhibitor System | Metal Substrate | Corrosive Environment | Inhibition Efficiency (%) | Reference |

| 300 ppm Sodium PPA + 50 ppm Zn²⁺ | Mild Steel | Neutral aqueous solution with 60 ppm Chloride | 95% | [5] |

| 50 ppm PAA + 300 ppm PPA + 50 ppm Zn²⁺ | Mild Steel | Neutral aqueous solution | 95% | [3] |

Note: PAA refers to polyacrylamide, sometimes used as a tertiary component.

Experimental Protocols

The following protocols provide a framework for laboratory-scale surface treatment and evaluation. Adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Protocol 1: Surface Preparation of Metal Coupons

Objective: To prepare standardized metal coupons for reproducible corrosion testing.

Causality: Proper surface preparation is paramount. Residual oils, oxides, and surface inconsistencies can prevent the uniform formation of the protective film, leading to localized corrosion and inaccurate test results.

Materials:

-

Metal coupons (e.g., mild steel, 1x4x0.2 cm)[3]

-

Silicon carbide abrasive papers (e.g., 400, 800, 1200 grit)

-

Deionized (DI) water

-

Ultrasonic bath

-

Analytical balance

Procedure:

-

Mechanical Polishing: Begin by polishing the metal coupons with progressively finer grades of silicon carbide paper until a mirror finish is achieved. This removes mill scale and major surface defects.[3]

-

Degreasing: Immerse the polished coupons in a beaker containing acetone or trichloroethylene. Place the beaker in an ultrasonic bath for 10-15 minutes to remove all organic residues and oils.

-

Rinsing: Thoroughly rinse the coupons with DI water to remove the degreasing solvent.

-

Drying: Dry the coupons using a stream of clean, compressed air or in a desiccator.

-

Weighing: Using an analytical balance, accurately weigh each coupon to the nearest 0.1 mg. Record this initial weight (W₁).[2]

Protocol 2: Application of PPA-Zn²⁺ Conversion Coating

Objective: To apply a protective phosphonate conversion coating via immersion.

Causality: This protocol creates an optimized environment for the synergistic PPA-Zn²⁺ film to form on the prepared metal surface. The concentrations are based on published data demonstrating high inhibition efficiency.[5]

Materials:

-

Prepared metal coupons

-

Sodium salt of Phenylphosphonic Acid (Na-PPA)

-

Zinc Sulfate (ZnSO₄·7H₂O)

-

Deionized (DI) water containing a known concentration of corrosive ions (e.g., 60 ppm Cl⁻ from NaCl)

-

Beakers or immersion tanks

-

Constant temperature water bath

Procedure:

-

Solution Preparation (Blank): Prepare a corrosive aqueous solution. For example, dissolve the appropriate amount of NaCl in DI water to achieve a 60 ppm chloride ion concentration.

-

Solution Preparation (Inhibitor): Prepare the inhibitor-dosed solution. To a separate beaker of the blank solution, add the sodium salt of PPA to a concentration of 300 ppm and zinc sulfate to achieve a Zn²⁺ concentration of 50 ppm.[5] Stir until fully dissolved.

-

Immersion: Place the pre-weighed coupons into both the blank and the inhibitor-dosed solutions. Ensure the coupons are fully submerged and not in contact with each other.[2]

-

Incubation: Place the beakers in a constant temperature bath for a specified duration (e.g., 24 to 72 hours).[2] The duration should be consistent across all samples for comparative analysis.

Diagram: Experimental Workflow for Corrosion Testing

Caption: Step-by-step workflow for applying and evaluating PPA coatings.

Protocol 3: Evaluation by Gravimetric (Weight-Loss) Method

Objective: To quantitatively determine the corrosion inhibition efficiency of the PPA treatment.

Causality: The weight-loss method provides a direct and reliable measure of the amount of metal lost to corrosion. By comparing the weight loss of treated versus untreated coupons, the effectiveness of the inhibitor can be calculated. This method is a self-validating system; a successful protocol will yield a significantly lower weight loss in the treated sample.

Procedure:

-

Coupon Removal: After the immersion period, carefully remove the coupons from their respective solutions.

-

Cleaning: Clean the coupons to remove any corrosion products. This may involve gentle brushing or using a specific cleaning solution (e.g., a solution containing inhibited hydrochloric acid) that removes rust without attacking the base metal.

-

Rinsing and Drying: Wash the cleaned coupons thoroughly with DI water, dry them completely, and re-weigh them to the nearest 0.1 mg (W₂).[2]

-

Calculation of Corrosion Rate (CR):

-

CR (g/cm²/h) = (W₁ - W₂) / (A * t)

-

Where:

-

W₁ = Initial weight (g)

-

W₂ = Final weight (g)

-

A = Surface area of the coupon (cm²)

-

t = Immersion time (h)

-

-

-

Calculation of Inhibition Efficiency (IE):

-

IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

-

Where:

-

CR_blank = Corrosion rate in the blank solution

-

CR_inhibitor = Corrosion rate in the inhibitor-dosed solution

-

-

Concluding Remarks

Phenylphosphonic acid, particularly when formulated with zinc ions, provides a robust and highly efficient solution for the corrosion protection of various metals. The mechanism relies on the formation of a stable, synergistic film that effectively passivates the metal surface. The protocols detailed herein offer a standardized methodology for applying and validating the performance of these advanced conversion coatings. For industrial applications, these foundational principles can be adapted to spray or flow-coating processes, though optimization of parameters such as temperature, contact time, and pH will be necessary. Future research may continue to explore novel organophosphonate structures and synergistic combinations to further enhance coating durability and environmental compliance.

References

-

Corrosion inhibition by phenyl phosphonate and Zn 2+. (n.d.). Scilit. Retrieved February 5, 2026, from [Link]

-

Electroless nickel-phosphorus plating. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Electroless Nickel Plating. (n.d.). Surface & Corrosion Treatment | ATF. Retrieved February 5, 2026, from [Link]

-

Glover, C. F., Subramanian, R., & Williams, G. (2015). In-Coating Phenyl Phosphonic Acid as an Etch-Primer Corrosion Inhibitor System for Hot Dip Galvanized Steel. Journal of The Electrochemical Society, 162(9), C433–C441. [Link]

-

Synergistic and antagonistic effects existing among polyacrylamide, phenyl phosphonate and Zn2+ on the inhibition of corrosion of mild steel in a neutral aqueous environment. (1998). Semantic Scholar. Retrieved February 5, 2026, from [Link]

-

ISO 9717:2017 - Phosphate conversion coatings for metals. (2017). International Organization for Standardization. Retrieved February 5, 2026, from [Link]

- Electroless nickel-phosphorous plating baths with reduced ion concentration and methods of use. (2017). Google Patents.

-

Electroless Nickel Plating – All You Need to Know. (2021). Surface Treatment & Coating Technology Blog | Growel. Retrieved February 5, 2026, from [Link]

-

Phosphate Conversion Coatings. (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

-

electroless nickel plating a guide. (n.d.). Retrieved February 5, 2026, from [Link]

-

In-Coating Phenyl Phosphonic Acid as an Etch-Primer Corrosion Inhibitor System for Hot Dip Galvanized Steel. (2015). Semantic Scholar. Retrieved February 5, 2026, from [Link]

-

Rajendran, S., Apparao, B. V., & Palaniswamy, N. (1999). Mechanism of inhibition of corrosion of mild steel by polyacrylamide, phenyl phosphonate and Zn 2+. Emerald Publishing. [Link]

-

Electroless nickel coatings. (n.d.). Atotech. Retrieved February 5, 2026, from [Link]

-

Phosphate Coatings. (n.d.). IFT. Retrieved February 5, 2026, from [Link]

-

Chapter 2 The Electroless Nickel Plating Bath: Effect of Variables on the Process. (n.d.). Retrieved February 5, 2026, from [Link]

-

ISO 9717:2017(E). (2017). Retrieved February 5, 2026, from [Link]

-

Olasehinde, E. F., et al. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. MDPI. [Link]

-

Electroless Nickel Phosphorus Coatings for Enhanced Solar Absorption. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Phosphate Coatings | Zinc & Manganese Phosphate. (n.d.). Metal Chem Inc. Retrieved February 5, 2026, from [Link]

-

Synergistic and antagonistic effects existing among polyacrylamide, phenyl phosphonate and Zn2+ on the inhibition of corrosion of mild steel in a neutral aqueous environment. (1998). Semantic Scholar. Retrieved February 5, 2026, from [Link]

Sources

Application Note: Protocol for the Oxidation of Phenylphosphinic Acid to Phenylphosphonic Acid

This Application Note provides a comprehensive technical guide for the oxidation of phenylphosphinic acid to phenylphosphonic acid. It is designed for researchers in medicinal chemistry and materials science, prioritizing safety, reproducibility, and high-purity isolation.

Abstract

Phenylphosphonic acid (PPA) is a critical intermediate in the synthesis of phosphonopeptides, flame retardants, and organometallic frameworks. Its synthesis via the oxidation of this compound presents a classic challenge in phosphorus chemistry: converting a P(III) tautomer to a P(V) species without over-oxidation or degradation of the aromatic ring. This guide details two validated protocols: a Permanganate Oxidation (Recommended) for high purity and mild conditions, and a Nitric Acid Oxidation for robust, scale-up scenarios.

Introduction & Mechanism

The oxidation of this compound involves the insertion of oxygen into the P-H bond. This compound exists in equilibrium between two tautomers: the dominant pentavalent form (

Oxidants attack the phosphorus center, converting the P-H bond into a P-OH group.

-

Target Product: Phenylphosphonic Acid (

)[1] -

Starting Material: this compound (

) -

Key Transformation:

Mechanistic Pathway

The reaction is driven by the high thermodynamic stability of the phosphoryl (

-

Activation: The oxidant interacts with the nucleophilic phosphorus lone pair (accessible in the trivalent tautomer).

-

Insertion: Oxygen transfer occurs, often involving a cyclic intermediate with metals (e.g., Mn) or direct attack by electrophilic oxygen species.

-

Stabilization: The final phosphonic acid is formed, which is stable against further oxidation under these conditions.

Experimental Protocols

Method A: Potassium Permanganate Oxidation (High Purity)

Status: Recommended for Lab Scale (<50g) Advantage: Mild conditions, avoids toxic NOx fumes, high selectivity.

Materials

-

This compound (1.0 eq)

-

Potassium Permanganate (

) (1.0 - 1.1 eq) -

Acetone (Solvent carrier)

-

Deionized Water

-

Sodium Bisulfite (

) (Quenching agent) -

Hydrochloric Acid (conc.[2] HCl)

Step-by-Step Procedure

-

Preparation: Dissolve this compound (e.g., 10.0 g, 70 mmol) in a 1:1 mixture of acetone and water (approx. 100 mL total).

-

Neutralization: Adjust the pH to ~7-8 using a dilute NaOH solution. Note: This prevents over-oxidation and stabilizes the phosphinate anion.

-

Oxidation: Prepare a solution of

(1.05 eq) in water. Add this solution dropwise to the reaction mixture at 20–25°C under vigorous stirring.-

Observation: The purple color will disappear as brown

precipitates.

-

-

Completion: Stir for an additional 30 minutes after addition. If the purple color persists, the reaction is complete.

-

Quenching: Acidify the mixture to pH 1 using concentrated HCl. Add saturated sodium bisulfite solution dropwise until the brown precipitate (

) dissolves and the solution becomes clear/colorless. -

Isolation:

-

Evaporate the acetone under reduced pressure.

-

The product may precipitate from the concentrated aqueous acidic solution.

-

Alternatively, extract the aqueous layer with diethyl ether (

mL).[1]

-

-

Purification: Dry the organic layer over

, filter, and evaporate. Recrystallize the solid from water or ether/hexane.

Method B: Nitric Acid Oxidation (Scale-Up)

Status: Alternative (Robust)

Advantage: No metal waste, suitable for larger batches.

Safety Warning: Generates significant

Step-by-Step Procedure

-

Melting: Place this compound (e.g., 10.0 g) in a round-bottom flask equipped with a thermometer and a reflux condenser. Melt the solid by heating to 100°C .

-

Addition: Carefully add concentrated nitric acid (approx. 0.8 eq initially, then excess) dropwise.

-

Caution: The reaction is exothermic and evolves red

gas. Control the addition rate to maintain a manageable reflux.

-

-

Reflux: After addition, maintain heating at 100°C for 1 hour to ensure complete conversion.

-